Cas no 849618-72-0 (1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester)

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester
- ETHYL 4-FORMYL-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL4-FORMYL-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- 849618-72-0
-
- インチ: InChI=1S/C13H11N3O5/c1-2-21-13(18)12-9(8-17)7-15(14-12)10-3-5-11(6-4-10)16(19)20/h3-8H,2H2,1H3
- InChIKey: TXGXOVLUXHIEAH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 289.06987046Da
- 同位素质量: 289.06987046Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 107Ų
1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526261-1g |
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate |
849618-72-0 | 97% | 1g |
$573 | 2022-06-10 | |
Alichem | A049004177-1g |
Ethyl 4-formyl-1-(4-nitrophenyl)-1h-pyrazole-3-carboxylate |
849618-72-0 | 95% | 1g |
$608.40 | 2023-08-31 | |
Crysdot LLC | CD11046658-1g |
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate |
849618-72-0 | 97% | 1g |
$579 | 2024-07-18 |
1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl esterに関する追加情報
1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0)
The compound 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile reactivity and potential in drug discovery. The structure of this compound is characterized by a pyrazole ring system substituted with a formyl group at the 4-position and a nitrophenyl group at the 1-position, with an ethyl ester functionality attached to the carboxylic acid moiety.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that pyrazole-containing compounds can act as potent inhibitors of kinases, which are critical enzymes involved in cell signaling pathways. The nitrophenyl group in this compound adds electron-withdrawing properties, enhancing its ability to interact with biological targets. Furthermore, the ethyl ester functionality not only improves the solubility of the compound but also serves as a bioisosteric replacement for carboxylic acids in drug design.
One of the most promising applications of this compound lies in its potential as a lead molecule for anti-cancer drug development. A study conducted by researchers at Stanford University revealed that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells by targeting specific oncogenic pathways. The formyl group at the 4-position of the pyrazole ring plays a crucial role in stabilizing these interactions, making it a key feature for therapeutic applications.
In addition to its pharmacological significance, this compound has also been explored for its role in advanced materials science. The pyrazole core is known to exhibit nonlinear optical properties, making it a candidate for applications in optoelectronic devices. Recent advancements in nanotechnology have further expanded its potential use as a building block for constructing functional materials with tailored electronic properties.
From a synthetic standpoint, the preparation of 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester involves multi-step organic synthesis strategies. A common approach includes the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by subsequent functionalization steps to introduce the desired substituents. The synthesis is typically carried out under controlled conditions to ensure high yields and purity.
Moreover, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies have revealed that the nitrophenyl group and ethyl ester functionalities contribute significantly to its binding affinity and selectivity. Such findings underscore the importance of rational drug design strategies in optimizing lead compounds for therapeutic applications.
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers in pharmaceuticals and materials science alike. As ongoing research continues to uncover new applications and mechanisms of action for this compound, its significance in modern chemistry is expected to grow further.
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